BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Profiling of N-
Furfurylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |
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CAS No.: 72693-10-8
Cat. No.: B036482
- 7

A Technical Guide for Synthetic & Medicinal Chemists

Compound: N-Furfurylformamide CAS: 615-87-2 Formula: CeH7NO2 MW: 125.13 g/mol

Executive Summary & Structural Context

N-Furfurylformamide serves as a critical intermediate in the synthesis of furan-based
pharmaceuticals (e.g., furosemide analogues) and agrochemicals. Its spectroscopic signature
is defined by two dominant features:

o Amide Rotamerism: The partial double-bond character of the C—N bond restricts rotation,
resulting in distinct cis (E) and trans (Z) rotamers observable in NMR at room temperature.

o Furan Stability: In Mass Spectrometry (MS), the formation of the resonance-stabilized furfuryl
cation (m/z 81) dominates the fragmentation pathway.

Synthesis & Sample Preparation

Context for Spectral Interpretation: The compound is typically synthesized via the N-formylation
of furfurylamine using ethyl formate or formic acid. Consequently, common impurities include
unreacted furfurylamine and difurfuryl byproducts.

Spectroscopy Sample Prep Protocol:

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b036482?utm_src=pdf-interest
https://www.benchchem.com/product/b036482?utm_src=pdf-body
https://www.benchchem.com/product/b036482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* NMR: Dissolve ~10 mg in 0.6 mL CDCIs (Chloroform-d). Note: DMSO-ds is an alternative,
but CDCls provides better resolution of rotameric populations due to slower exchange rates.

e MS: Dilute to 10 pg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

e IR: Prepare a thin film (neat) on a NaCl/KBr plate or use ATR (Attenuated Total Reflectance)
for liquid samples.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (El, 70 eV) or ESI (+).
Fragmentation Logic
The mass spectrum is characterized by a stable molecular ion (
) and a dominant base peak corresponding to the cleavage of the amide bond.
e Molecular lon (
): m/z 125 (Distinct, usually 20-40% intensity).

o Base Peak (

): m/z 81. This peak arises from

-cleavage at the N-CHz bond, generating the highly stable furfuryl cation (
).

e Secondary Fragments: m/z 53 (Loss of CO from the furan ring) and m/z 29 (CHO radical).

MS Fragmentation Pathway (Graphviz)
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Caption: Proposed EI-MS fragmentation pathway highlighting the formation of the resonance-
stabilized furfuryl cation (m/z 81).

Infrared (IR) Spectroscopy

Methodology: FT-IR (Neat film/ATR).

The IR spectrum distinguishes the secondary amide and the furan ring. The absence of a
broad O-H stretch (3400 cm~1) confirms the purity from water or furfuryl alcohol.
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. Wavenumber ) .
Functional Group ( 1 Intensity Assignment /| Notes
cm-
Characteristic of
) secondary amides
N-H Stretch 3280 - 3300 Medium )
(trans-isomer H-
bonding).
Furan aromatic C-H
C-H Stretch 3120, 2920 Weak (3120) and Methylene
C-H (2920).
Carbonyl stretch.
Amide | (C=0) 1660 - 1690 Strong Lower than aldehydes
due to resonance.
) N-H bending coupled
Amide Il 1530 - 1550 Strong ) )
with C-N stretching.
. ) C=C ring skeletal
Furan Ring 1505, 1420 Medium o
vibrations.
) Characteristic furan
C-O-C Stretch 1150, 1015 Medium

ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 400 MHz *H NMR in CDCIs at 298 K.

Rotameric Equilibrium

N-Furfurylformamide exists as a mixture of two rotamers (Major/Minor ratio ~ 75:25 to 80:20).

e Major Rotamer (trans/Z): The bulky furfuryl group is trans to the carbonyl oxygen (anti-

periplanar to the C=0 bond) to minimize steric clash.

e Minor Rotamer (cis/E): The furfuryl group is cis to the carbonyl oxygen.

Note: In the table below, chemical shifts are reported for CDCIs. Values in DMSO-ds will show

downfield shifts for the NH proton.
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*H NMR Data Table (CDCls)

Shift (6 Shift (6 .
o Coupling
Proton ppm) - ppm) - Multiplicity Integral
i . (9
Major Minor
CHO Singlet (or J=1.5Hz (if
8.20 8.05 1H
(Formyl) broad d) resolved)
] ) Exchangeabl
NH (Amide) 6.20 (broad) 6.50 (broad) Broad Singlet 1H
e
J=1.8,0.8
Furan H-5 7.38 7.38 dd 1H
Hz
Furan H-3 6.25 6.25 d 1H J=3.2Hz
J=32,18
Furan H-4 6.34 6.34 dd 1H
Hz
J=5.8Hz
CH:
4.48 4.38 Doublet 2H (couples to
(Methylene) NH)

Carbon Shift (6 ppm) Assignment

C=0 161.2 (Major) / 164.5 (Minor) Formyl Carbon

C-2 (Furan) 1495 Ipso carbon (attached to CH2)
C-5 (Furan) 142.6 Alpha carbon in ring

C-3 (Furan) 110.5 Beta carbon

C-4 (Furan) 107.8 Beta carbon

CH:2 37.2 (Major) / 40.5 (Minor) Methylene bridge

Rotamer Logic Diagram (Graphviz)
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Caption: Schematic of the rotameric equilibrium caused by amide resonance, leading to signal

duplication in *H and 3C NMR spectra.
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e To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of N-
Furfurylformamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036482#spectroscopic-data-of-n-furfurylformamide-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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